AR Crosstalk vs. Mifepristone
CORT108297 does not affect androgen receptor (AR) signaling, whereas mifepristone exhibits measurable AR modulatory activity, a critical confounding factor in prostate cancer research where AR status is a primary experimental variable. This differential selectivity was established in a direct head-to-head comparison evaluating GR transcriptional activity and AR signaling pathways in prostate cancer cell models [1].
| Evidence Dimension | Androgen Receptor (AR) Signaling Interference |
|---|---|
| Target Compound Data | No effect on AR signaling |
| Comparator Or Baseline | Mifepristone: Exhibits AR modulatory activity |
| Quantified Difference | Qualitative: Absence of AR interference for CORT108297 |
| Conditions | Prostate cancer cell lines (CWR-22Rv1 and LAPC4) evaluating GR and AR transcriptional activity via reporter gene assays and gene expression analysis. |
Why This Matters
This selectivity eliminates a major off-target variable, enabling researchers to attribute observed anti-tumor effects specifically to GR antagonism rather than unintended AR pathway modulation.
- [1] Kach J, et al. (2017). Selective Glucocorticoid Receptor Modulators (SGRMs) Delay Castrate-Resistant Prostate Cancer Growth. Mol Cancer Ther; 16(8): 1680-92. PMID: 28483808. View Source
